molecular formula C10H16F2N4O2 B11730381 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

Katalognummer: B11730381
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: LPMODUGEGWZDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of a tert-butyl group, an amino group, and a difluoroethyl group attached to a pyrazole ring

Vorbereitungsmethoden

The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tert-butyl and difluoroethyl groups. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with tert-butyl chloroformate and 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H16F2N4O2

Molekulargewicht

262.26 g/mol

IUPAC-Name

tert-butyl N-[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)15-8-6(13)4-14-16(8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,15,17)

InChI-Schlüssel

LPMODUGEGWZDOX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.